molecular formula C17H26N2OS B12938205 N-(1,3-Dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide

N-(1,3-Dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide

Cat. No.: B12938205
M. Wt: 306.5 g/mol
InChI Key: WJMSINQARSIDBW-UHFFFAOYSA-N
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Description

N-(1,3-Dihydrospiro[indene-2,4’-piperidin]-1-yl)-2-methylpropane-2-sulfinamide is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Dihydrospiro[indene-2,4’-piperidin]-1-yl)-2-methylpropane-2-sulfinamide typically involves multi-step reactions starting from readily available precursors

For instance, the spirocyclic core can be synthesized via a [3+2] cycloaddition reaction involving a nitrilimine intermediate and an indene derivative . The reaction conditions often include the use of acetonitrile as a solvent at elevated temperatures (around 80°C) and the presence of an oxidizing agent like TEMPO .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Dihydrospiro[indene-2,4’-piperidin]-1-yl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfinamide group, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

N-(1,3-Dihydrospiro[indene-2,4’-piperidin]-1-yl)-2-methylpropane-2-sulfinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1,3-Dihydrospiro[indene-2,4’-piperidin]-1-yl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-Dihydrospiro[indene-2,4’-piperidin]-1-yl)-2-methylpropane-2-sulfinamide is unique due to its specific spirocyclic structure combined with the sulfinamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H26N2OS

Molecular Weight

306.5 g/mol

IUPAC Name

2-methyl-N-spiro[1,3-dihydroindene-2,4'-piperidine]-1-ylpropane-2-sulfinamide

InChI

InChI=1S/C17H26N2OS/c1-16(2,3)21(20)19-15-14-7-5-4-6-13(14)12-17(15)8-10-18-11-9-17/h4-7,15,18-19H,8-12H2,1-3H3

InChI Key

WJMSINQARSIDBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)NC1C2=CC=CC=C2CC13CCNCC3

Origin of Product

United States

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